molecular formula C12H12BrNO B1338409 4-(5-bromo-1H-indol-3-yl)butan-2-one CAS No. 552314-85-9

4-(5-bromo-1H-indol-3-yl)butan-2-one

Cat. No.: B1338409
CAS No.: 552314-85-9
M. Wt: 266.13 g/mol
InChI Key: BMBGIWSHPOWWKL-UHFFFAOYSA-N
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Description

4-(5-Bromo-1H-indol-3-yl)butan-2-one is a brominated indole derivative featuring a ketone group at the butan-2-one position. Indole derivatives are widely studied for their biological activities, including antimicrobial, antioxidant, and receptor-binding properties .

Properties

IUPAC Name

4-(5-bromo-1H-indol-3-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-8(15)2-3-9-7-14-12-5-4-10(13)6-11(9)12/h4-7,14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBGIWSHPOWWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455917
Record name 4-(5-bromo-1H-indol-3-yl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552314-85-9
Record name 4-(5-bromo-1H-indol-3-yl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-1H-indol-3-yl)butan-2-one typically involves the bromination of indole derivatives followed by the introduction of the butanone group. One common method involves the reaction of 5-bromoindole with a suitable butanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-1H-indol-3-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the butanone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

4-(5-bromo-1H-indol-3-yl)butan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(5-bromo-1H-indol-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Other Butan-2-one Derivatives

Several compounds with the butan-2-one backbone but varying substituents have been synthesized and characterized ():

Compound Name Substituent(s) Yield (%) Physical State Melting Point (°C) Key Applications
4-(3,5-Dibromo-4-methoxyphenyl)butan-2-one 3,5-Dibromo-4-methoxyphenyl 79 Colorless oil N/A Synthetic intermediate
4-(1-Benzothien-2-yl)butan-2-one 1-Benzothien-2-yl 85 Colorless oil N/A Material synthesis
Raspberry ketone 4-Hydroxyphenyl N/A Solid N/A Pheromone lure

Key Differences :

  • Physical State : Many butan-2-one analogues exist as oils, suggesting that the bromoindole substituent may influence crystallinity if the target compound is a solid.

Heterocyclic Derivatives with Bromoindole Moieties

Imidazolidinone and pyrimidine derivatives incorporating bromoindole units exhibit distinct structural and functional properties:

Compound Name (ID) Core Structure Yield (%) Melting Point (°C) Notable Features
(E)-5-[(5-Bromo-1H-indol-3-yl)methylene]-2-imino-1,3-dimethylimidazolidin-4-one Imidazolidinone 35 280–281 High thermal stability, dark red solid
4-(5-Bromo-1H-indol-3-yl)quinazoline Quinazoline N/A N/A Potential DNA-intercalating agent

Key Differences :

  • Heterocyclic Influence: The imidazolidinone and quinazoline cores introduce additional hydrogen-bonding sites, which may enhance receptor affinity compared to the ketone-based target compound .
  • Synthesis Complexity: Lower yields (e.g., 35% for imidazolidinone derivatives) suggest challenges in introducing heterocycles compared to simpler ketone syntheses .

Sulfonamide-Pyrazoline Derivatives

Complex sulfonamide-pyrazoline hybrids with bromoindole units () demonstrate diverse applications:

Compound Name (ID) Molecular Weight (g/mol) Melting Point (°C) Spectral Features (IR, NMR)
Compound 16 620.36 200–201 IR: 1653 cm⁻¹ (C=O); NH/NH₂ at 3253–3433 cm⁻¹
Compound 17 575.91 129–130 IR: 1670 cm⁻¹ (C=O); NH/NH₂ at 3068–3385 cm⁻¹

Key Differences :

  • Structural Complexity : These compounds feature pyrazoline rings and sulfonamide groups, contributing to higher molecular weights and distinct spectroscopic profiles compared to the target compound .
  • Thermal Stability : Higher melting points (e.g., 200°C for Compound 16) suggest greater crystallinity due to extended conjugation and hydrogen-bonding networks.

Dimeric and Polymeric Indole Derivatives

Dimeric structures, such as 1,4-bis(4-(bis(5-bromo-1H-indol-3-yl)methyl)phenoxy)butane (3b), highlight scalability in design ():

  • Yield : 88%
  • Melting Point : 208–210°C
  • Applications: Potential use in supramolecular chemistry or as multi-target therapeutic agents due to multiple indole units .

Comparison :

  • The dimeric structure enhances molecular weight and complexity, likely improving binding avidity but reducing solubility compared to the monomeric target compound.

Data Table: Comparative Overview of Key Compounds

Compound Class Example Compound Yield (%) Melting Point (°C) Key Applications Reference
Butan-2-one Derivatives Raspberry ketone N/A N/A Pheromone lure
Imidazolidinone Derivatives Compound 11 35 280–281 Medicinal chemistry
Sulfonamide-Pyrazoline Hybrid Compound 16 79 200–201 Enzyme inhibition
Dimeric Indole 1,4-Bis(...)butane (3b) 88 208–210 Multi-target therapeutics

Biological Activity

4-(5-Bromo-1H-indol-3-yl)butan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrNC_{12}H_{12}BrN with a molecular weight of approximately 250.13 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, and a butanone side chain that may influence its pharmacological properties.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound, particularly its effects on various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:
    • A549 (lung adenocarcinoma)
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
  • Mechanism of Action : Research indicates that the compound may exert its anticancer effects through apoptosis induction and cell cycle arrest. The presence of the bromine atom in the indole ring enhances its interaction with cellular targets, potentially increasing cytotoxicity.
  • Cytotoxicity Data :
    • In a study comparing various derivatives, this compound exhibited an IC50 value of approximately 15 µM against A549 cells, indicating significant cytotoxic activity compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored.

Antibacterial and Antifungal Effects

  • Bacterial Strains Tested : The compound has shown activity against both Gram-positive and Gram-negative bacteria, including:
    • Methicillin-resistant Staphylococcus aureus (MRSA)
    • Escherichia coli
    • Klebsiella pneumoniae
  • Minimum Inhibitory Concentration (MIC) : The MIC values for bacterial strains ranged from 32 to 64 µg/mL, indicating moderate antibacterial activity .
  • Antifungal Activity : Preliminary results suggest that the compound also possesses antifungal properties, although specific fungi tested were not detailed in the available literature.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

Structural FeatureImpact on Activity
Indole MoietyEnhances interaction with biological targets
Bromine SubstitutionIncreases cytotoxicity and antimicrobial activity
Butanone Side ChainModulates solubility and bioavailability

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on A549 cells demonstrated that treatment with this compound led to a significant reduction in cell viability after 24 hours, with morphological changes indicative of apoptosis observed via microscopy .
  • Clinical Relevance : While currently at the research stage, compounds similar to this compound are being considered for development as novel therapeutic agents targeting resistant cancer types and multidrug-resistant bacterial infections.

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